(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
CAS No.:
Cat. No.: VC16381948
Molecular Formula: C21H12ClFO5S
Molecular Weight: 430.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H12ClFO5S |
|---|---|
| Molecular Weight | 430.8 g/mol |
| IUPAC Name | [(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C21H12ClFO5S/c22-14-4-7-17(8-5-14)29(25,26)28-16-6-9-18-19(12-16)27-20(21(18)24)11-13-2-1-3-15(23)10-13/h1-12H/b20-11- |
| Standard InChI Key | OOJPQTLQGWMMDN-JAIQZWGSSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis Methods for Benzofurans
Several methods are used to synthesize benzofurans, each with its advantages and specific conditions:
Palladium-Copper-Based Catalysis
This method involves the use of palladium and copper catalysts for intramolecular cyclization reactions. It typically requires a base and solvent like triethylamine and results in high yields of benzofuran derivatives .
Nickel-Based Catalysis
Nickel salts with ligands like 1,10-phenanthroline are used in acetonitrile as a solvent. The reaction pathway involves reduction and oxidative addition steps to form benzofuran derivatives .
Rhodium-Based Catalysis
Rhodium complexes are used for C–H activation and subsequent steps to synthesize benzofurans. This method allows for the creation of widely substituted benzofuran heterocycles .
Lewis-Acid-Based Catalysis
This approach involves Lewis acids promoting propargylation followed by intramolecular cyclization to form benzofurans. It is efficient for generating various benzofuran derivatives .
Biological Activities of Benzofurans
Benzofurans exhibit a range of biological activities that make them promising scaffolds for drug development:
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Antimicrobial Activity: Benzofurans have shown potential as antimicrobial agents, particularly against fungi like Candida albicans .
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Anticancer Activity: Some benzofuran derivatives have demonstrated anticancer properties with reduced side effects compared to traditional chemotherapy .
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Other Activities: They also exhibit anti-inflammatory, antihyperglycemic, analgesic, and antiparasitic activities .
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